
Arabinosylisocytosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arabinosylisocytosine, also known as cytosine arabinoside or cytarabine, is a nucleoside analog in which D-arabinose constitutes the pentose sugar moiety. This compound is structurally similar to cytidine but differs due to the inversion of the hydroxyl group at the 2’-position. This compound is primarily known for its antitumor and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Arabinosylisocytosine can be synthesized through various chemical methods. One common approach involves the treatment of tritylribofuranosylthymine with methanesulfonyl chloride, followed by reaction with aqueous methanol and ammonia, and then acid hydrolysis to yield arabinosylthymine . Another method includes the phosphorylation of ribonucleosides with polyphosphoric acid, followed by hydrolysis of the cyclized products to obtain arabinoside diphosphates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Arabinosylisocytosine undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives under specific conditions.
Reduction: Reduction reactions to modify the functional groups.
Substitution: Nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of solvents like methanol or water .
Major Products: The major products formed from these reactions include various derivatives of this compound, such as N4-behenoyl D-arabinofuranosylcytosine, which has shown potential as a new antitumor agent .
Scientific Research Applications
Arabinosylisocytosine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of other nucleoside analogs and derivatives.
Biology: Studied for its role in inhibiting DNA synthesis and its effects on cellular processes.
Medicine: Widely used as an antineoplastic agent in the treatment of acute myelocytic and acute lymphocytic leukemia.
Industry: Employed in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Arabinosylisocytosine exerts its effects by inhibiting DNA synthesis. It is incorporated into DNA during replication, leading to chain termination and inhibition of DNA polymerase. This results in the disruption of DNA synthesis and cell division, ultimately causing cell death. The compound primarily targets rapidly dividing cells, making it effective against cancer cells .
Comparison with Similar Compounds
Arabinosyladenine (Vidarabine): Another nucleoside analog with antiviral properties, particularly effective against herpes viruses.
Arabinosylthymine: Naturally occurring in marine sponges and studied for its potential biological significance.
Arabinosyluracil: Similar to arabinosylisocytosine but with different biological properties.
Uniqueness: this compound is unique due to its potent antitumor activity and its ability to induce remissions in nonlymphocytic leukemia. Its structural similarity to cytidine, combined with the inversion of the hydroxyl group, gives it distinct biological properties that make it highly effective in medical applications .
Properties
Molecular Formula |
C9H13N3O5 |
|---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
2-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one |
InChI |
InChI=1S/C9H13N3O5/c10-9-11-5(14)1-2-12(9)8-7(16)6(15)4(3-13)17-8/h1-2,4,6-8,13,15-16H,3H2,(H2,10,11,14)/t4-,6+,7?,8-/m1/s1 |
InChI Key |
RGNOTKMIMZMNRX-JDNPWWSISA-N |
Isomeric SMILES |
C1=CN(C(=NC1=O)N)[C@H]2C([C@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1=CN(C(=NC1=O)N)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B15141798.png)
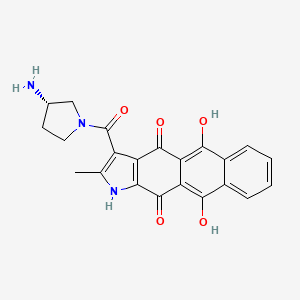
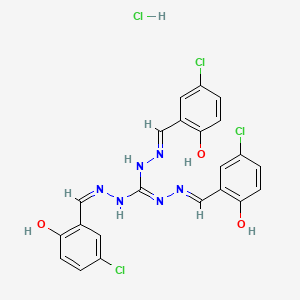

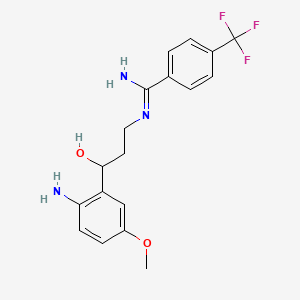
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-aminopyrimidin-4-one](/img/structure/B15141845.png)
![1-[(2R,4S)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141851.png)
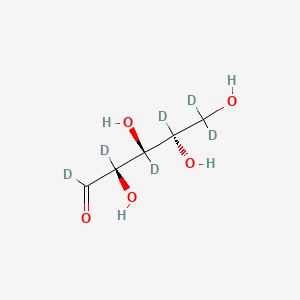

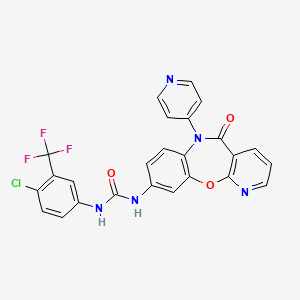
![[2-acetyloxy-4-[(3S)-3-acetyloxy-7-phenylheptyl]phenyl] acetate](/img/structure/B15141860.png)


